Omiganan

Description

Propriétés

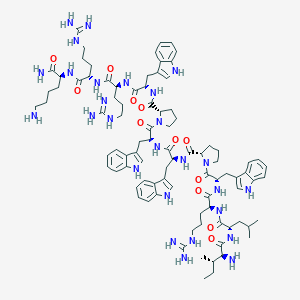

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPAMLBUDIFYGK-BHDRXCTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H127N27O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174370 | |

| Record name | Omiganan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1779.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204248-78-2 | |

| Record name | Omiganan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204248782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omiganan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omiganan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMIGANAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618SLL9VBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Omiganan: An Indolicidin Analogue Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omiganan (CLS001, MX-594AN) is a novel, broad-spectrum antimicrobial peptide (AMP) that represents a significant advancement in the fight against multidrug-resistant pathogens. As a synthetic analogue of indolicidin, a naturally occurring cationic peptide found in bovine neutrophils, this compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, leading to cell death. Furthermore, emerging evidence highlights its capacity to modulate the host immune response, suggesting a dual mode of action that is advantageous for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its antimicrobial efficacy, detailed experimental protocols for its evaluation, and an exploration of its mechanisms of action, tailored for the scientific and drug development community.

Introduction to this compound

This compound is a 12-amino-acid cationic peptide with the sequence ILRWPWWPWRRK-NH2. Its design as an analogue of indolicidin was aimed at enhancing its antimicrobial properties while maintaining a favorable safety profile.[1][2] The high content of tryptophan and arginine residues contributes to its strong interaction with and perturbation of microbial membranes. Clinical development of this compound has focused on topical applications, including the prevention of catheter-related bloodstream infections and the treatment of skin conditions such as rosacea and atopic dermatitis.[3][4]

Antimicrobial Spectrum and Efficacy

This compound demonstrates a broad spectrum of antimicrobial activity. The following tables summarize its in vitro efficacy, presented as Minimum Inhibitory Concentrations (MICs), against a variety of clinically relevant microbial isolates.

Antibacterial Activity of this compound

| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Staphylococcus aureus (Methicillin-susceptible) | - | ≤0.5 - 32 | 16 | 16 | [5] |

| Staphylococcus aureus (Methicillin-resistant) | - | ≤0.5 - 32 | 16 | 16 | [5] |

| Coagulase-negative staphylococci | 390 | 1 - 8 | 4 | 4 | [5] |

| Enterococcus faecalis | - | 8 - >128 | 64 | 128 | [5] |

| Enterococcus faecium (Vancomycin-susceptible) | - | 1 - 16 | 4 | 8 | [5] |

| Enterococcus faecium (Vancomycin-resistant) | - | 1 - 16 | 4 | 8 | [5] |

| Streptococcus pneumoniae | - | 4 - 64 | - | - | [1] |

| Escherichia coli | 167 | 4 - 1024 | 32 | 128 | [5] |

| Klebsiella pneumoniae | - | 8 - 512 | 32 | 128 | [5] |

| Pseudomonas aeruginosa | - | 16 - 512 | 128 | 256 | [5] |

| Enterobacter spp. | - | 8 - >1024 | 64 | 512 | [5] |

Antifungal Activity of this compound

| Fungal Species | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Candida albicans | - | 16 - 128 | 32 | 64 |

| Candida glabrata | - | 32 - 256 | 128 | 256 |

| Candida parapsilosis | - | 32 - 256 | 128 | 256 |

| Candida tropicalis | - | 16 - 64 | 32 | 32 |

| Candida krusei | - | 16 - 128 | 32 | 64 |

| Aspergillus spp. | 10 | ≤1024 | - | - |

Mechanism of Action

This compound's primary antimicrobial mechanism is the disruption of microbial cell membrane integrity. This is followed by potential interactions with intracellular targets.

Membrane Disruption

The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately resulting in cell death.

Intracellular Targets

In addition to membrane disruption, evidence suggests that this compound can translocate across the bacterial membrane and interact with intracellular components. Studies on its parent compound, indolicidin, have shown inhibition of DNA and RNA synthesis, which may also contribute to the antimicrobial activity of this compound.[6][7]

Immunomodulatory Effects

This compound has been shown to modulate the host immune response, a characteristic of many antimicrobial peptides. It can enhance interferon responses to endosomal Toll-like receptor (TLR) ligands in human peripheral blood mononuclear cells.[8] This suggests a role in augmenting the innate immune system's ability to combat infections. The interaction with TLRs, particularly in plasmacytoid dendritic cells, leads to the production of type I interferons, which are crucial for antiviral and antibacterial immunity.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for determining the MIC of antimicrobial agents, including this compound.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates

-

This compound stock solution (e.g., in sterile water or 0.01% acetic acid)

-

Bacterial or fungal inoculum, adjusted to the appropriate density (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of this compound in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Prepare the microbial inoculum by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the appropriate broth to achieve the final target concentration.

-

Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Bacterial Membrane Permeabilization Assays

5.2.1 Outer Membrane Permeabilization (NPN Uptake Assay)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

Materials:

-

Bacterial cells grown to mid-log phase

-

HEPES buffer (5 mM, pH 7.2)

-

NPN stock solution (e.g., 500 µM in acetone)

-

This compound solution

-

Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.

-

Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate for a few minutes.

-

Measure the baseline fluorescence.

-

Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.

5.2.2 Inner Membrane Permeabilization (Propidium Iodide Uptake Assay)

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Its entry into the cytoplasm and subsequent fluorescence upon binding to DNA is an indicator of inner membrane damage.

Materials:

-

Bacterial cells grown to mid-log phase

-

Phosphate-buffered saline (PBS)

-

Propidium iodide stock solution (e.g., 1 mg/mL in water)

-

This compound solution

-

Fluorometer or flow cytometer with excitation at ~535 nm and emission at ~617 nm

Procedure:

-

Harvest and wash bacterial cells as described for the NPN assay.

-

Resuspend the cells in PBS.

-

Add PI to the cell suspension to a final concentration of 2-10 µg/mL.

-

Measure the baseline fluorescence.

-

Add this compound at the desired concentration and monitor the increase in fluorescence over time.

Conclusion and Future Directions

This compound is a promising antimicrobial peptide with a potent and broad spectrum of activity against clinically important pathogens. Its dual mechanism of action, combining direct microbial killing through membrane disruption with immunomodulatory effects, makes it an attractive candidate for further development, particularly for topical applications. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial peptides. Future research should focus on further elucidating the intricacies of its interaction with host immune cells, exploring its potential for synergistic activity with conventional antibiotics, and continuing to evaluate its efficacy and safety in clinical settings. The development of resistance to this compound appears to be low, a significant advantage in the current era of widespread antibiotic resistance.[9] Continued exploration of this and other indolicidin analogues will be crucial in addressing the growing threat of infectious diseases.

References

- 1. Quality Control Guidelines for MIC Susceptibility Testing of this compound Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. Antimicrobial Peptide this compound Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells. | CHDR [chdr.nl]

- 4. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 7. jmilabs.com [jmilabs.com]

- 8. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Omiganan: A Technical Guide to its Antimicrobial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan is a synthetic cationic antimicrobial peptide, an analog of indolicidin, which has demonstrated a broad spectrum of activity against a variety of clinically relevant pathogens. Its rapid bactericidal and fungicidal properties, coupled with a mechanism of action that is less prone to the development of resistance, position it as a promising candidate for topical antimicrobial therapy. This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been extensively evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus | 16 | 16 - 32 | ≤ 32 |

| Methicillin-resistant S. aureus (MRSA) | 16 | 32 | ≤ 64 |

| Vancomycin-intermediate S. aureus (VISA) | 16 | 32 | - |

| Vancomycin-resistant S. aureus (VRSA) | 16 | 32 | - |

| Coagulase-negative staphylococci (CoNS) | 4 | 4 - 8 | 1 - 8 |

| Enterococcus faecalis | 64 | 128 | - |

| Enterococcus faecium | 4 | 8 | - |

| Vancomycin-resistant Enterococcus spp. (VRE) | 4 - 8 | - | - |

| Beta-hemolytic streptococci | 16 | - | - |

| Viridans group streptococci | 64 | 128 | - |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Escherichia coli | 32 | - | - |

| Klebsiella spp. (ESBL-positive) | 128 | - | - |

| Enterobacter spp. | 32 - 64 | 64 - 512 | - |

| Pseudomonas aeruginosa | 128 | 256 | - |

Table 3: In Vitro Activity of this compound against Fungi

| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Candida albicans | - | - | 32 - 256 |

| Candida spp. (106) | - | - | ≤ 256 |

| Molds (including Aspergillus spp.) (20) | - | - | ≤ 1024 |

Mechanism of Action

This compound's primary mechanism of action involves the disruption of the microbial cytoplasmic membrane.[1] As a cationic peptide, it is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, depolarization, and the formation of pores or channels.[2][3] This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.[2] This rapid, membrane-disrupting mechanism is believed to be a key factor in the low propensity for the development of microbial resistance.[2]

This compound's proposed mechanism of action.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following sections detail the key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), primarily documented in CLSI M07.

1. Preparation of Inoculum:

-

Bacterial or fungal colonies are selected from a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

The colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

This standardized suspension is then diluted in the appropriate broth medium to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Agent Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water).

-

Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for fungi in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well containing the diluted this compound is inoculated with the standardized microbial suspension.

-

A growth control well (containing no antimicrobial agent) and a sterility control well (containing no inoculum) are included.

-

The microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a microbial population. The methodology generally follows the guidelines of CLSI M26-A.

1. Preparation of Inoculum:

-

A standardized inoculum is prepared as described for the MIC assay, typically to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the appropriate broth medium.

2. Exposure to Antimicrobial Agent:

-

This compound is added to the bacterial or fungal suspension at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

-

A growth control tube without the antimicrobial agent is included.

3. Sampling and Viable Cell Counting:

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each tube.

-

The aliquots are serially diluted in sterile saline to neutralize the antimicrobial agent's effect.

-

A specific volume of each dilution is plated onto an appropriate agar medium.

-

The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.

4. Data Analysis:

-

The results are plotted as the log10 CFU/mL versus time.

-

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro antimicrobial susceptibility testing of a novel peptide like this compound.

Workflow for in vitro antimicrobial susceptibility testing.

Conclusion

This compound demonstrates potent and broad-spectrum antimicrobial activity against a diverse range of clinically important bacteria and fungi, including drug-resistant strains. Its rapid, membrane-disrupting mechanism of action is a key attribute that may mitigate the development of resistance. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and development of this compound as a valuable topical antimicrobial agent.

References

- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antifungal Properties of Omiganan Against Candida Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omiganan, a synthetic cationic antimicrobial peptide, has demonstrated significant antifungal activity against a broad spectrum of Candida species, including both common and drug-resistant strains. This technical guide provides a comprehensive overview of the current scientific data on this compound's efficacy against Candida, detailing its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies. The information is presented with clearly structured data tables, detailed experimental protocols, and visualizations to support research and development efforts in the field of antifungal drug discovery.

Introduction to this compound

This compound is a 12-amino-acid synthetic peptide analog of indolicidin, an antimicrobial peptide isolated from bovine neutrophils.[1] It is characterized by its cationic nature, which is crucial for its interaction with the negatively charged components of microbial cell membranes.[1] this compound has been investigated in various clinical trials for topical applications, such as for the prevention of catheter-related infections and the treatment of skin conditions.[2][3] Its broad-spectrum activity extends to clinically relevant yeasts, most notably Candida species, which are a leading cause of opportunistic fungal infections worldwide.[2][3]

Mechanism of Action

The primary antifungal mechanism of this compound against Candida species is the rapid disruption of the fungal cell membrane.[2] This interaction is initiated by the electrostatic attraction between the positively charged this compound and the negatively charged phospholipids in the Candida cell membrane. Upon binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[2] This direct, physical mechanism of action is considered less likely to induce resistance compared to antifungal agents that target specific metabolic pathways.[2]

When used in combination with fluconazole, this compound is thought to facilitate the entry of fluconazole into the fungal cell, thereby enhancing its efficacy.[2] This synergistic or additive effect is particularly promising for overcoming fluconazole resistance in Candida strains.[2]

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a wide range of Candida species, including clinical isolates from various sources. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Planktonic Cell Susceptibility (MIC)

Multiple studies have demonstrated this compound's potent activity against planktonic (free-floating) Candida cells. The MIC values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are summarized in the tables below.

| Table 1: MIC of this compound against Candida Species from Catheter-Associated Infections | |||

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Candida albicans (52) | 64 | 128 | 32-128 |

| Candida glabrata (22) | 128 | 256 | 128-256 |

| Candida tropicalis (11) | 32 | 32 | 16-64 |

| Candida parapsilosis (11) | 256 | 256 | 128-256 |

| Candida krusei (10) | 64 | 128 | 32-128 |

| Data sourced from Fritsche et al.[4] |

| Table 2: MIC of this compound against Candida Species from Vulvovaginal Candidiasis (VVC) and Bloodstream Infections (BSI) | ||

| Organism Group (No. of Isolates) | Dominant MIC (µg/mL) | MIC Range (µg/mL) |

| VVC Isolates (32) | 128 (59% of isolates) | 32-256 |

| BSI Isolates (30) | 256 (57% of isolates) | 32-256 |

| Data sourced from Żyrek et al.[2] |

| Table 3: MIC of this compound against Clinical Isolates of Candida albicans from VVC | ||

| Organism (No. of Isolates) | Commonest MIC (µg/mL) | MIC Range (µg/mL) |

| Candida albicans (18) | 64 (9/18 strains) | 64-256 |

| Data sourced from Czechowicz et al.[1] |

Biofilm Eradication (MBEC)

Candida biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal agents. This compound has shown efficacy in eradicating pre-formed Candida biofilms. The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a biofilm.

| Table 4: MBEC of this compound against Candida Biofilms from VVC and BSI | |

| Organism Group (No. of Isolates) | Dominant MBEC (µg/mL) |

| VVC Isolates (32) | 256 (97% of isolates) |

| BSI Isolates (30) | 256 (100% of isolates) |

| Data sourced from Żyrek et al.[2] |

| Table 5: MBEC of this compound against Candida albicans Biofilms from VVC | ||

| Organism (No. of Isolates) | Commonest MBEC (µg/mL) | MBEC Range (µg/mL) |

| Candida albicans (18) | 256 (16/18 strains) | 128-512 |

| Data sourced from Czechowicz et al.[1] |

Notably, for a significant portion of isolates, the MBEC of this compound was identical or very close to its MIC, suggesting that this compound is effective against both planktonic and biofilm forms of Candida.[2]

In Vivo Efficacy

In vivo studies have been conducted to evaluate the efficacy of topical this compound gel in animal models of skin colonization. In a guinea pig skin colonization model, a 1% this compound gel demonstrated potent antifungal activity against Candida albicans, causing a 2-log reduction in colony-forming units (CFU) after 24 hours.[5] Similarly, in an ex vivo pig skin model, this compound gels (0.1-2%) showed dose-dependent activity against yeasts, with the maximum effect observed at 1-2%.[5][6]

While these studies demonstrate this compound's potential for topical treatment of Candida infections, further research is needed to evaluate its efficacy in systemic infection models.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against Candida species is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.

Protocol:

-

Inoculum Preparation: Candida isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared Candida suspension.

-

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is used to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

-

Biofilm Formation: A standardized suspension of Candida cells is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.

-

Washing: The wells are gently washed with a sterile saline solution to remove non-adherent, planktonic cells.

-

Drug Exposure: Serial dilutions of this compound are added to the wells containing the established biofilms.

-

Incubation: The plate is incubated for a further 24 hours.

-

Viability Assessment: The viability of the remaining biofilm is assessed using a metabolic assay (e.g., XTT or MTT) or by scraping the biofilm, plating on agar, and counting the resulting colonies. The MBEC is the lowest concentration of this compound that results in the complete eradication of the biofilm.

Synergy with Fluconazole

Studies have investigated the combination of this compound with fluconazole, a commonly used azole antifungal. The interaction is typically assessed using a checkerboard microdilution assay to calculate the Fractional Inhibitory Concentration Index (FICI).

| Table 6: Interaction of this compound and Fluconazole against Candida Isolates | |

| Interaction Type | Interpretation |

| Synergy | FICI ≤ 0.5 |

| Additive | 0.5 < FICI ≤ 1.0 |

| Indifference | 1.0 < FICI ≤ 4.0 |

| Antagonism | FICI > 4.0 |

In studies with clinical Candida isolates, the combination of this compound and fluconazole predominantly showed an additive effect, with some instances of synergy.[1][2] This suggests that this compound can potentiate the activity of fluconazole, potentially allowing for lower effective doses of both drugs and mitigating the development of resistance.[2]

Conclusion and Future Directions

This compound exhibits potent and broad-spectrum antifungal activity against clinically relevant Candida species, including those forming biofilms. Its rapid, membrane-disrupting mechanism of action is a promising attribute in the face of growing antifungal resistance. The additive and synergistic effects observed with fluconazole highlight its potential as a combination therapy partner.

Future research should focus on:

-

Conducting comprehensive in vivo efficacy studies in models of systemic candidiasis to evaluate the therapeutic potential of this compound beyond topical applications.

-

Investigating the downstream signaling pathways in Candida that are affected by this compound-induced membrane stress to gain a more detailed understanding of its antifungal effects.

-

Elucidating the precise molecular interactions that lead to the synergistic effects with azole antifungals.

-

Performing detailed time-kill kinetic studies to further characterize the fungicidal activity of this compound against a broader range of Candida species.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a novel antifungal agent in the fight against Candida infections.

References

- 1. Anticandidal Activity of this compound and Its Retro Analog Alone and in Combination with Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Antimicrobial Activity of this compound Alone and In Combination against Candida Isolated from Vulvovaginal Candidiasis and Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of this compound Pentahydrochloride against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]

Omiganan: A Technical Guide to its Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan is a synthetic cationic antimicrobial peptide, an analogue of indolicidin, which has demonstrated a broad spectrum of activity against a variety of microbial pathogens, including both gram-positive and gram-negative bacteria, as well as fungi.[1][2][3] Its rapid bactericidal action and efficacy against antibiotic-resistant strains have positioned it as a promising candidate for topical applications in preventing and treating localized infections.[4][5] This technical guide provides an in-depth overview of this compound's antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action involves a direct interaction with the bacterial cell membrane.[6][7] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in gram-negative bacteria and teichoic acids in gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity and depolarization of the transmembrane potential, ultimately causing cell death.[6][7] This direct, physical mechanism of action is believed to contribute to the low probability of developing bacterial resistance.

Below is a simplified representation of this compound's proposed mechanism of action.

Data Presentation: In Vitro Susceptibility Testing

This compound has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: this compound Activity Against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus | - | ≤64 | 16 | 32 | [5] |

| Methicillin-Resistant S. aureus (MRSA) | 109 | - | 16 | 32 | [5] |

| Vancomycin-Intermediate S. aureus (VISA) | - | - | 16 | 32 | [5] |

| Vancomycin-Resistant S. aureus (VRSA) | - | 16 | 16 | 16 | [5] |

| Coagulase-Negative Staphylococci | - | 1-8 | 4 | 4-8 | [3] |

| Enterococcus faecalis | - | - | 64 | 128 | [3] |

| Enterococcus faecium | - | - | 4 | 8 | [3] |

Table 2: this compound Activity Against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Escherichia coli | - | - | 32 | - | [3] |

| Klebsiella pneumoniae | - | - | 32-128 | - | [3] |

| Pseudomonas aeruginosa | - | - | 128 | 256 | [3] |

| Enterobacter spp. | - | - | 32-64 | 64-512 | [3] |

| Acinetobacter baumannii | 1 | 8 | - | - | [8] |

Data Presentation: Bactericidal Activity

Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a bacterial population. These studies have consistently demonstrated the rapid bactericidal nature of this compound.

Table 3: Summary of this compound Time-Kill Assay Results

| Bacterial Species | Concentration | Time | Log₁₀ Reduction in CFU | Reference(s) |

| Staphylococcus epidermidis | 1% gel | 1 hour | 2.7 | [9] |

| Methicillin-Resistant S. aureus (MRSA) | - | - | >3 | [10] |

| Klebsiella pneumoniae | 1x MIC | 4 hours | Near complete killing | [11] |

| Klebsiella pneumoniae | 4x MIC | < 1 hour | Near complete killing | [11] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antimicrobial agents. The following sections outline the protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound.

-

Controls: Include a positive control well containing the bacterial inoculum without any drug and a negative control well with broth only.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

This assay provides information on the rate and extent of bactericidal activity.

Detailed Steps:

-

Preparation: Prepare tubes containing Mueller-Hinton Broth with desired concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Inoculation: Inoculate each tube with a starting bacterial density of approximately 5 x 10^5 CFU/mL. A growth control tube without the antimicrobial agent is also included.

-

Incubation: Incubate all tubes at 37°C with constant agitation.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Quantification: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay is used to quantify biofilm formation and to assess the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.

Detailed Steps:

-

Biofilm Formation: Dispense a diluted bacterial culture into the wells of a 96-well flat-bottom microtiter plate. Incubate for 24-48 hours to allow biofilm formation.

-

Treatment (for eradication): After biofilm formation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add fresh medium containing various concentrations of this compound to the wells and incubate for a further period.

-

Treatment (for inhibition): Alternatively, to assess inhibition of biofilm formation, add this compound at the same time as the bacterial inoculum.

-

Washing: After the treatment period, discard the medium and wash the wells with PBS.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the stain from the biofilm.

-

Quantification: Transfer the solubilized stain to a new microtiter plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

Conclusion

This compound demonstrates potent and rapid bactericidal activity against a broad spectrum of both gram-positive and gram-negative bacteria, including clinically relevant antibiotic-resistant strains. Its primary mechanism of action, the disruption of the bacterial cell membrane, makes it a robust candidate for topical antimicrobial applications. The standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued evaluation and development of this compound and other antimicrobial peptides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. In vitro activity of this compound pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An infection-microenvironment-targeted and responsive peptide-drug nanosystem for sepsis emergency by suppressing infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro Efficacy of Omiganan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan (ILRWPWWPWRRK-NH2), a synthetic cationic antimicrobial peptide analogous to indolicidin, has emerged as a promising topical agent for the prevention and treatment of a variety of microbial infections.[1][2][3] Its broad-spectrum activity against both planktonic and biofilm-forming Gram-positive and Gram-negative bacteria, as well as fungi, positions it as a significant candidate in an era of mounting antibiotic resistance.[2][4][5][6][7] This technical guide provides an in-depth overview of the preliminary in vitro studies that establish the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and its proposed mechanisms of action.

Antimicrobial Spectrum and Potency

The in vitro efficacy of this compound has been extensively evaluated against a wide range of clinically relevant pathogens. The primary metric for assessing antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 | 32 | ≤64 | [4] |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 16 | 32 | ≤64 | [4] |

| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 16 | 16 | ≤64 | [4] |

| Coagulase-Negative Staphylococci (CoNS) | Oxacillin-Susceptible | 4 | 8 | 1-8 | [6][7] |

| Coagulase-Negative Staphylococci (CoNS) | Oxacillin-Resistant | 4 | 4 | 1-8 | [7] |

| Enterococcus faecalis | Vancomycin-Susceptible | 64 | 128 | - | [6][7] |

| Enterococcus faecium | Vancomycin-Susceptible & Resistant | 4-8 | 8 | - | [6][7] |

| Escherichia coli | Wild-type & ESBL-producing | 32 | - | - | [6] |

| Klebsiella spp. | Wild-type | 32 | - | - | [6] |

| Klebsiella spp. | ESBL-producing | 128 | - | - | [6] |

| Pseudomonas aeruginosa | Carbapenem-Susceptible & Resistant | 128 | 256 | - | [6] |

| Acinetobacter baumannii | ATCC 19606 | 32 | 64 | - | [8] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Candida albicans | 32-64 | 32-128 | 16-256 | [9] |

| Candida glabrata | 128-256 | 256 | 16-256 | [9] |

| Candida parapsilosis | 128-256 | 256 | 16-256 | [9] |

| Candida tropicalis | 32-64 | 32-128 | 16-256 | [9] |

| Candida krusei | 32-64 | 32-128 | 16-256 | [9] |

| Aspergillus spp. | - | ≤1024 | - | [9] |

Anti-Biofilm Efficacy

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has demonstrated notable activity against biofilm-forming bacteria. The Minimum Biofilm Eradication Concentration (MBEC) is a key parameter used to quantify this activity.

Table 3: Anti-Biofilm Activity of this compound

| Bacterial Species | Biofilm Growth Surface | MIC (µg/mL) | MBEC (µg/mL) | Reference |

| Acinetobacter baumannii ATCC 19606 | Polystyrene | 32 | >512 | [8] |

| Acinetobacter baumannii ATCC 19606 | Tracheal Tube | 32 | 512 | [8] |

Mechanism of Action

The primary mechanism of action of this compound is the rapid disruption of microbial cell membranes.[10][11] This interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10] Following this initial binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately resulting in cell death.[12] In addition to membrane disruption, some studies suggest that this compound may also inhibit the synthesis of macromolecules such as DNA, RNA, and proteins.[12][13]

Caption: Proposed mechanism of action of this compound leading to bacterial cell death.

Immunomodulatory Effects

Beyond its direct antimicrobial activity, this compound has been shown to possess immunomodulatory properties. It can enhance the interferon response to endosomal Toll-like receptor (TLR) ligands.[14] This suggests a dual role for this compound, not only directly killing pathogens but also modulating the host's innate immune response to infection.

References

- 1. The Study of Antistaphylococcal Potential of this compound and Retro-Omiganan Under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic Effects of Topical this compound in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound pentahydrochloride in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Pentahydrochloride (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. An infection-microenvironment-targeted and responsive peptide-drug nanosystem for sepsis emergency by suppressing infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Omiganan Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Omiganan stock solutions for various in vitro assays. This compound is a synthetic cationic antimicrobial peptide with broad-spectrum activity against bacteria and fungi. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream applications.

This compound Properties

A summary of the key properties of this compound is provided in the table below. This information is essential for accurate calculation of concentrations and proper handling of the peptide.

| Property | Value | Source |

| Molecular Weight | 1779.1 g/mol | |

| Appearance | Lyophilized white powder | General peptide characteristic |

| Solubility | Soluble in sterile distilled water |

Recommended Solvents and Storage

The choice of solvent and storage conditions are critical for maintaining the stability and activity of this compound.

| Parameter | Recommendation | Source |

| Primary Solvent | Sterile, nuclease-free water | |

| Alternative Solvents | Limited data; consider assay compatibility | |

| Stock Solution Storage | Aliquot and store at -20°C or -80°C | |

| Long-term Storage (Lyophilized) | -20°C or -80°C for up to 10 years | |

| Stock Solution Stability (-80°C) | Up to 6 months | |

| Stock Solution Stability (-20°C) | Up to 1 month |

Protocol: Reconstitution of Lyophilized this compound

This protocol describes the step-by-step procedure for reconstituting lyophilized this compound to create a high-concentration stock solution.

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

-

Solvent Addition: Carefully open the vial and add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL). To minimize foaming, gently add the solvent down the side of the vial.

-

Dissolution: Close the vial and gently swirl or vortex to dissolve the peptide completely. For higher concentrations, sonication may be required to achieve full solubility.

-

Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. Aliquoting prevents multiple freeze-thaw cycles of the main stock, which can degrade the peptide.

-

Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Experimental Workflow: Preparing this compound Stock Solution

Application Notes and Protocols for Omiganan Topical Gel in Experimental Skin Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and experimental use of Omiganan topical gel in various skin models. The protocols outlined below are intended to serve as a foundational methodology for preclinical evaluation of this compound's antimicrobial and immunomodulatory properties.

Introduction to this compound

This compound pentahydrochloride is a novel, synthetic, cationic antimicrobial peptide, an analogue of indolicidin.[1] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, including antibiotic-resistant strains.[2][3] Its primary mechanism of antimicrobial action involves the depolarization and disruption of microbial cell membranes.[4] Beyond its direct microbicidal effects, this compound also demonstrates immunomodulatory properties, influencing the innate immune response in the skin.[5] These dual activities make it a promising candidate for the topical treatment of various skin conditions, including acne, rosacea, and atopic dermatitis, where both microbial colonization and inflammation play a key role.[1][6]

Data Presentation: Antimicrobial Efficacy of this compound

The antimicrobial potency of this compound has been evaluated against a variety of clinically relevant pathogens. The following tables summarize its in vitro and ex vivo efficacy.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound Against Various Skin-Relevant Microorganisms

| Microorganism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus | 16 | 16 | ≤32 | [3] |

| Methicillin-Resistant S. aureus (MRSA) | 16 | - | 16 | [2] |

| Coagulase-Negative Staphylococci | 4 | 4 | 1-8 | [3] |

| Staphylococcus epidermidis | - | - | 8 | [2] |

| Enterococcus faecium | 4 | 8 | - | [3] |

| Enterococcus faecalis | 64 | 128 | - | [3] |

| Escherichia coli | 32 | - | - | [3] |

| Klebsiella spp. (ESBL-positive) | 128 | - | - | [3] |

| Pseudomonas aeruginosa | 128 | 256 | - | [3] |

| Candida albicans | 32-64 | 32-128 | - | [7] |

| Candida glabrata | 128-256 | 256 | - | [7] |

| Candida parapsilosis | 128-256 | 256 | - | [7] |

| Candida krusei | 32-64 | 32-128 | - | [7] |

Table 2: Ex Vivo Efficacy of this compound 1% Gel on a Porcine Skin Model

| Microorganism | Time Point | Mean Log₁₀ CFU/site Reduction | Reference |

| Staphylococcus epidermidis | 1 hour | 2.7 | [8] |

| Staphylococcus epidermidis | 24 hours | 5.2 | [8] |

Experimental Protocols

Preparation of this compound Topical Hydrogel (1% w/w)

This protocol describes the preparation of a basic hydroxyethyl cellulose (HEC)-based hydrogel for the topical delivery of this compound. The excipients listed are based on those reported in clinical trial formulations.[1]

Materials:

-

This compound pentahydrochloride powder

-

Hydroxyethyl cellulose (HEC)

-

Glycerine

-

Benzoic acid

-

Sodium benzoate

-

Purified water

-

pH meter

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Spatula

-

Beakers and graduated cylinders

Protocol:

-

Preparation of the Gel Base:

-

In a beaker, weigh the required amount of purified water.

-

While stirring the water with a magnetic stirrer, slowly sprinkle the HEC powder into the vortex to avoid clumping. Continue stirring until the HEC is fully dispersed. This may take 30-60 minutes.

-

Add the glycerine to the HEC dispersion and continue to stir until a homogenous mixture is formed.

-

-

Addition of Preservatives:

-

In a separate small beaker, dissolve the benzoic acid and sodium benzoate in a small amount of warm purified water.

-

Once dissolved, add this solution to the HEC and glycerine mixture and stir until fully incorporated.

-

-

Incorporation of this compound:

-

Weigh the required amount of this compound pentahydrochloride to achieve a final concentration of 1% (w/w).

-

In a separate beaker, dissolve the this compound powder in a small volume of purified water.

-

Slowly add the this compound solution to the gel base while stirring continuously.

-

-

Final Mixing and pH Adjustment:

-

Continue stirring the formulation for at least one hour to ensure complete hydration of the HEC and uniform distribution of all components.

-

Measure the pH of the gel using a calibrated pH meter. Adjust the pH to a skin-compatible range (typically 4.5-5.5) using a suitable pH adjuster if necessary.

-

Allow the gel to stand for 24 hours to ensure complete hydration and deaeration.

-

-

Quality Control:

-

Visually inspect the gel for homogeneity, clarity, and the absence of particulates.

-

Measure the final pH to confirm it is within the target range.

-

Assess the viscosity using a viscometer.

-

Ex Vivo Porcine Skin Infection Model for Antimicrobial Efficacy Testing

This protocol details a method for evaluating the antimicrobial efficacy of topical this compound gel using an ex vivo porcine skin model. Porcine skin is a well-established model due to its anatomical and physiological similarities to human skin.

Materials:

-

Freshly excised porcine skin (e.g., from the flank or ear)

-

Sterile phosphate-buffered saline (PBS)

-

70% ethanol

-

Bacterial or fungal culture of interest (e.g., S. aureus, P. aeruginosa, C. albicans)

-

Culture medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

-

Sterile cotton swabs

-

Biopsy punch (e.g., 6-8 mm)

-

Sterile surgical scissors and forceps

-

Incubator (37°C)

-

This compound topical gel (and vehicle control)

-

Stomacher or tissue homogenizer

-

Agar plates for colony forming unit (CFU) enumeration

Protocol:

-

Skin Preparation:

-

Upon receipt, wash the porcine skin with sterile water and remove any hair by shaving.

-

Disinfect the skin surface by wiping with 70% ethanol and allowing it to air dry in a sterile environment.

-

Using a sterile biopsy punch, create uniform skin explants.

-

-

Infection of Skin Explants:

-

Prepare an inoculum of the test microorganism in its appropriate growth medium, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.

-

Place the skin explants, dermal side down, on a sterile surface (e.g., sterile gauze soaked in PBS in a petri dish to maintain hydration).

-

Apply a defined volume (e.g., 10-20 µL) of the microbial inoculum onto the epidermal surface of each explant and spread evenly.

-

Incubate the infected explants at 37°C for a period to allow for microbial attachment and colonization (e.g., 2-4 hours).

-

-

Treatment Application:

-

Apply a standardized amount (e.g., 20-50 mg) of the this compound topical gel or the vehicle control to the surface of the infected explants.

-

Incubate the treated explants at 37°C for the desired time points (e.g., 1, 4, 24 hours).

-

-

Quantification of Microbial Load:

-

At each time point, harvest the skin explants.

-

Place each explant in a sterile tube containing a known volume of sterile PBS with a neutralizing agent if necessary.

-

Homogenize the tissue using a stomacher or tissue homogenizer to release the bacteria.

-

Perform serial dilutions of the homogenate in sterile PBS.

-

Plate the dilutions onto appropriate agar plates and incubate for 24-48 hours.

-

Count the colonies to determine the number of CFU per explant.

-

Calculate the log₁₀ reduction in CFU compared to the vehicle-treated control.

-

In Vivo Guinea Pig Skin Colonization Model

This protocol provides a framework for assessing the in vivo antimicrobial activity of this compound gel on the skin of guinea pigs.

Materials:

-

Hartley guinea pigs

-

Electric clippers

-

Bacterial or fungal culture of interest

-

This compound topical gel (and vehicle control)

-

Sterile swabs

-

Sterile saline

-

Vortex mixer

-

Agar plates for CFU enumeration

Protocol:

-

Animal Preparation:

-

Acclimatize the guinea pigs to the housing conditions for at least one week.

-

On the day of the experiment, anesthetize the animals.

-

Shave an area on the back of each guinea pig to expose the skin.

-

-

Skin Colonization:

-

Prepare an inoculum of the test microorganism in sterile saline at a concentration of approximately 1 x 10⁸ CFU/mL.

-

Apply a defined volume (e.g., 50 µL) of the inoculum to a designated area on the shaved back of each guinea pig.

-

-

Treatment Application:

-

After a short period to allow the inoculum to dry (e.g., 30 minutes), apply a standardized amount of this compound gel or vehicle control to the colonized area.

-

-

Microbial Sampling and Quantification:

-

At predetermined time points (e.g., 1, 6, 24 hours) post-treatment, sample the treated area using a sterile swab moistened with sterile saline.

-

Place the swab into a tube containing a known volume of sterile saline and vortex vigorously to dislodge the microorganisms.

-

Perform serial dilutions and plate on appropriate agar to determine the CFU per sampled area.

-

Calculate the reduction in microbial counts in the this compound-treated groups compared to the vehicle control.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Pharmacodynamic Effects of Topical this compound in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Enhances Imiquimod‐Induced Inflammatory Responses in Skin of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyethylcellulose-Based Hydrogels Containing Liposomes Functionalized with Cell-Penetrating Peptides for Nasal Delivery of Insulin in the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Omiganan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of Omiganan, a synthetic cationic antimicrobial peptide. This compound has demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Accurate and reproducible susceptibility testing is crucial for preclinical evaluation and for establishing its potential clinical utility.

The primary mechanism of action for this compound involves the disruption of microbial cytoplasmic membranes, leading to depolarization and cell death.[4] It has also been shown to inhibit the synthesis of DNA, RNA, and proteins at the macromolecular level.[4] This multi-faceted mechanism of action is a key attribute in its potent antimicrobial activity.

Key Experimental Protocols

This section outlines the detailed methodologies for two key in vitro experiments: Minimum Inhibitory Concentration (MIC) determination and Time-Kill Kinetic Assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Protocol: Broth Microdilution for Bacteria

-

Materials:

-

This compound pentahydrochloride standard powder

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[4]

-

Sterile water or other appropriate solvent for this compound

-

Spectrophotometer or microplate reader

-

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) to a known concentration.[6]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Assay Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in CA-MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.25 to 256 µg/mL).

-

Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.[5][7]

-

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.[7]

-

Protocol: Broth Microdilution for Fungi (Yeasts)

-

Materials:

-

Preparation of Fungal Inoculum:

-

Prepare a yeast suspension from a 24-hour culture on Sabouraud dextrose agar to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5]

-

-

Assay Procedure:

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration showing a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.

-

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.

Protocol: Time-Kill Assay

-

Materials:

-

Same as for MIC determination, plus sterile agar plates for colony counting.

-

-

Preparation:

-

Prepare a logarithmic-phase culture of the test organism in the appropriate broth (CA-MHB for bacteria, RPMI-1640 for fungi).

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]

-

-

Assay Procedure:

-

Prepare test tubes or flasks containing the appropriate broth with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).[5]

-

Include a growth control tube without any antimicrobial agent.

-

Inoculate each tube with the prepared microbial suspension.

-

Incubate the tubes at 37°C with shaking.[7]

-

At specified time points (e.g., 0, 0.5, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.[5][8]

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.

-

Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

Data Presentation

Quantitative data from antimicrobial susceptibility testing of this compound should be summarized in clear and structured tables for easy comparison.

Table 1: Example MIC Data for this compound against Various Microorganisms

| Microorganism | ATCC Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 29213 | 16 | 32 | ≤0.5 - 64 | [2] |

| Staphylococcus epidermidis | 4 | 4 | 1 - 8 | [9] | |

| Enterococcus faecalis | 29212 | 64 | 128 | 32 - 128 | [4][9] |

| Enterococcus faecium | 4 | 8 | - | [9] | |

| Pseudomonas aeruginosa | 27853 | 128 | 256 | 8 - >1024 | [9] |

| Escherichia coli | 25922 | 32 | 64 | 4 - 128 | [9] |

| Candida albicans | 32 | 32 | 16 - 256 | [6] | |

| Candida parapsilosis | 22019 | 128 | 256 | 32 - 256 | [4][6] |

| Candida krusei | 6258 | 32 | 128 | 16 - 128 | [4][6] |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Quality Control Ranges for this compound MIC Testing

| QC Strain | ATCC Number | Medium | MIC QC Range (µg/mL) | Reference |

| Staphylococcus aureus | 29213 | CA-MHB | 8 - 32 | [4] |

| Enterococcus faecalis | 29212 | CA-MHB | 32 - 128 | [4] |

| Pseudomonas aeruginosa | 27853 | CA-MHB | 64 - 256 | [4] |

| Candida parapsilosis | 22019 | RPMI-1640 | 32 - 128 | [4] |

| Candida krusei | 6258 | RPMI-1640 | 16 - 64 | [4] |

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for Time-Kill Kinetic Assay.

Caption: Proposed Mechanism of Action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro activity of this compound pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Quality Control Guidelines for MIC Susceptibility Testing of this compound Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmilabs.com [jmilabs.com]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Omiganan Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Omiganan, a cationic antimicrobial peptide, against various bacterial and fungal pathogens. The procedures outlined are based on the widely accepted broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Introduction

This compound pentahydrochloride is a synthetic cationic peptide analog of indolicidin, which was originally isolated from bovine neutrophils.[1][2] It exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Determining the MIC is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

The broth microdilution method is the most commonly used technique for MIC determination in the United States and Europe due to its accuracy, comparability to the agar dilution "gold standard," and the availability of commercial plates.[4] This method involves challenging a standardized microbial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial and fungal pathogens. These values have been compiled from various studies employing standardized broth microdilution methodologies.

Table 1: Antibacterial Activity of this compound (in µg/mL)

| Organism (Number of Isolates) | MIC Range | MIC₅₀ | MIC₉₀ |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ≤32 | 16 | 16 |

| Coagulase-negative staphylococci | 1–8 | 4 | 4 |

| Enterococcus faecalis | 32–128 | 64 | 128 |

| Enterococcus faecium | 4/8 | 4 | 8 |

| Viridans group streptococci | 128 | - | - |

| Gram-Negative Bacteria | |||

| Escherichia coli | 16–64 | 32 | - |

| Klebsiella spp. | - | 32-128 | - |

| Pseudomonas aeruginosa | 64–256 | 128 | 256 |

| Enterobacter spp. | - | 32-64 | 64-512 |

Data compiled from multiple sources.[1][2][5][6]

Table 2: Antifungal Activity of this compound (in µg/mL)

| Organism (Number of Isolates) | MIC Range | MIC₅₀ | MIC₉₀ |

| Candida albicans | - | 32-64 | 32-128 |

| Candida glabrata | - | 128-256 | 256 |

| Candida parapsilosis | - | 128-256 | 256 |

| Candida krusei | 16-128 | 32-64 | - |

| Aspergillus spp. | ≤1024 | - | - |

Data compiled from multiple sources.[3][7][8]

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution method involves preparing serial twofold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible microbial growth. The MIC is the lowest concentration of this compound that inhibits this growth.

Materials

-

This compound pentahydrochloride reference powder

-

Sterile 96-well, U-bottom microtiter plates

-